5-(1H-pyrazol-1-yl)pentanoic acid
Description
Significance of Pentanoic Acid Derivatives in Contemporary Organic Synthesis
Pentanoic acid, also known as valeric acid, is a straight-chain alkyl carboxylic acid. wikipedia.org While the acid itself has a limited scope of direct application, its derivatives are versatile building blocks and functional molecules in various chemical industries. wikipedia.orgsxytbio.com
In organic synthesis, the primary utility of pentanoic acid lies in the creation of its esters, known as pentanoates or valerates. wikipedia.org These esters are notable for their pleasant, fruity odors, a stark contrast to the unpleasant smell of the parent acid, leading to their widespread use in the perfume, cosmetics, and food industries as flavoring agents. wikipedia.orgsxytbio.com
Beyond fragrances and flavors, pentanoic acid derivatives have demonstrated importance in medicinal chemistry.
Pharmaceutical Formulation: Many steroid-based drugs are formulated as valerate (B167501) esters to enhance their therapeutic effects and improve solubility.
Anticonvulsant and Psychiatric Medicine: Valproic acid and its derivatives are used to treat conditions like epilepsy and bipolar disorder. drugbank.com
Anticancer Research: Recent studies have investigated phenyl/naphthylacetyl pentanoic acid derivatives for their potential as anticancer agents, showing cytotoxicity against leukemia cell lines and potential dual inhibitory activity against matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8). tandfonline.comnih.govresearchgate.net
The reactivity of pentanoic acid is typical of carboxylic acids, allowing it to form amides, esters, anhydrides, and acyl chlorides, making it a useful intermediate for a wide range of chemical transformations. wikipedia.orgmsu.edu
Table 1: Applications of Pentanoic Acid Derivatives
| Application Area | Examples of Derivatives/Use |
|---|---|
| Flavors & Fragrances | Ethyl valerate, Amyl valerate used in perfumes, cosmetics, and as food additives. wikipedia.orgsxytbio.com |
| Pharmaceuticals | Betamethasone valerate, Estradiol valerate, Valproic acid. drugbank.com |
| Anticancer Agents | Phenyl/naphthylacetyl pentanoic acid derivatives. tandfonline.comnih.gov |
| Chemical Intermediates | Valeryl chloride, used to synthesize other derivatives. wikipedia.org |
Strategic Importance of Pyrazole (B372694) Heterocycles in Chemical Sciences
Pyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. numberanalytics.comwikipedia.orgbritannica.com First discovered in the late 19th century, the pyrazole nucleus has become a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. numberanalytics.comnih.gov
The strategic importance of pyrazoles stems from their diverse and significant pharmacological activities. globalresearchonline.net Derivatives of pyrazole have been shown to exhibit a wide array of biological effects, including:
Anti-inflammatory nih.gov
Analgesic and Antipyretic nih.gov
Antimicrobial and Antifungal nih.gov
Anticancer nih.gov
Antiviral orientjchem.org
Antidiabetic pharmajournal.net
This wide range of activities has led to the incorporation of the pyrazole moiety into numerous FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban. nih.gov The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov Beyond medicine, pyrazole derivatives are also utilized in agrochemicals as pesticides and in materials science for creating dyes and fluorescent substances. numberanalytics.comglobalresearchonline.net
Table 2: Selected Biological Activities of Pyrazole Derivatives
| Biological Activity | Significance |
|---|---|
| Anti-inflammatory | Basis for nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. nih.govnih.gov |
| Anticancer | Derivatives show antiproliferative activity against various cancer cell lines. nih.gov |
| Antimicrobial | Effective against bacterial and fungal strains. nih.gov |
| Antiviral | Investigated for activity against viruses like HIV-1. pharmajournal.net |
| Metabolic Disease | Some derivatives exhibit hypoglycemic effects for potential anti-diabetic applications. pharmajournal.net |
Rationale for Advanced Academic Inquiry into 5-(1H-pyrazol-1-yl)pentanoic Acid
The rationale for investigating this compound lies in the strategic combination of the versatile pyrazole heterocycle and the flexible pentanoic acid linker. The goal of such research is to create novel molecular libraries with potential biological applications. nih.govrsc.org
A key academic inquiry into this specific compound reported an innovative synthesis method involving a copper-catalyzed cascade annulation/ring-opening reaction between a hydrazone and an exocyclic dienone. nih.govrsc.orgrsc.org This reaction was notable for several reasons:
It produced the pyrazole-bound pentanoic acid in good yield under relatively mild, aerobic conditions. nih.gov
The reaction proceeded with an unexpected and unprecedented regiochemistry, where the addition of the hydrazone to the dienone was opposite to that observed in similar reactions. nih.govrsc.org
The process involves the formation of a spiro pyrazoline intermediate, which then undergoes a C-C bond cleavage and ring-opening facilitated by water to yield the final acid product. nih.gov
This novel synthetic route provides an efficient pathway to a class of compounds that were not previously easily accessible. The development of such new protocols is a primary focus of modern synthetic organic chemistry, as it enables the exploration of new chemical space and the potential discovery of molecules with unique properties. nih.gov
Overview of Related Pyrazole-Acid Conjugates and Their Research Context
The conjugation of a pyrazole ring with a carboxylic acid moiety is a well-established strategy in medicinal chemistry to generate compounds with significant biological activity. eurekaselect.comresearchgate.net These pyrazole-acid conjugates are investigated across a broad spectrum of therapeutic areas.
Research has shown that pyrazole carboxylic acid derivatives are significant scaffolds for developing agents that are:
Anti-inflammatory: Certain pyrazole analogs incorporating a carboxylic acid group have been shown to be potent inhibitors of COX-2, an enzyme involved in inflammation. frontiersin.org
Anticancer: Pyrazole acrylic acid derivatives have been synthesized and evaluated as potential antimalarial and anticancer agents. nih.gov
Antidiabetic: An amino-pyrazole-phenylalanine carboxylic acid derivative was identified as a potent agonist for the GPR142 receptor, a target for type 2 diabetes treatment. nih.gov
ACE Inhibitors: Pyrazole derivatives have been synthesized and investigated for their potential as Angiotensin-converting enzyme (ACE) inhibitors for managing hypertension. nih.gov
The synthesis of 5-(pyrazol-4-yl) pentanoic acids, isomers of the title compound, further highlights the interest in this structural motif. nih.govrsc.org The carboxylic acid group in these conjugates often serves to improve pharmacokinetic properties or to interact with specific biological targets. The extensive research into various pyrazole-acid conjugates provides a rich context for the specific investigation of this compound, positioning it within a class of molecules with proven and diverse biological potential. eurekaselect.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
197094-13-6 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-pyrazol-1-ylpentanoic acid |
InChI |
InChI=1S/C8H12N2O2/c11-8(12)4-1-2-6-10-7-3-5-9-10/h3,5,7H,1-2,4,6H2,(H,11,12) |
InChI Key |
YMFQLAHROLJYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 1h Pyrazol 1 Yl Pentanoic Acid
Strategic Retrosynthetic Analysis and Key Precursors for the Compound
A logical retrosynthetic analysis of 5-(1H-pyrazol-1-yl)pentanoic acid involves the disconnection of the bond between the N1 atom of the pyrazole (B372694) ring and the C5 carbon of the pentanoic acid chain. This primary disconnection points to two key precursors: the pyrazole ring and a five-carbon chain bearing an electrophilic center or a suitable functional group for linkage.
The two main retrosynthetic approaches are:
Alkylation Approach: This involves the N-alkylation of pyrazole with a 5-halopentanoic acid derivative (e.g., ethyl 5-bromopentanoate). Subsequent hydrolysis of the ester group would yield the target carboxylic acid.
Michael Addition Approach: This strategy utilizes the conjugate addition of pyrazole to an activated derivative of pentenoic acid, such as an α,β-unsaturated ester (e.g., ethyl pent-2-enoate). This would be followed by reduction of the double bond and hydrolysis of the ester.
The key precursors for the synthesis of this compound are therefore:
Pyrazole
A C5 synthon such as:
5-halopentanoic acid or its esters (e.g., ethyl 5-bromopentanoate)
Pentenoic acid or its esters (e.g., ethyl pent-2-enoate)
Classical and Modern Approaches to Pyrazole Ring Formation within the Compound Structure
While the retrosynthetic analysis suggests starting with a pre-formed pyrazole ring, it is pertinent to briefly mention the fundamental methods for constructing the pyrazole core itself.
Cyclization Reactions for Pyrazole Core Construction
The most common method for synthesizing the pyrazole ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. Variations of this reaction offer access to a wide range of substituted pyrazoles. nih.govrsc.org For instance, the reaction of hydrazine hydrate (B1144303) with a 1,3-diketoester can yield a pyrazole-carboxylate, which can be further functionalized. nih.gov One-pot syntheses starting from arenes and carboxylic acids to form intermediate β-diketones, followed by cyclization with hydrazine, have also been developed. rsc.org
Functionalization Strategies for the Pentanoic Acid Moiety
The formation of the N-C bond between the pyrazole and the pentanoic acid moiety is a critical step in the synthesis of the target molecule.
A common and straightforward method is the N-alkylation of pyrazole with an alkyl halide. mdpi.com In this case, reacting pyrazole with an ester of 5-halopentanoic acid (e.g., ethyl 5-bromopentanoate) in the presence of a base like potassium carbonate would yield ethyl 5-(1H-pyrazol-1-yl)pentanoate. researchgate.net Subsequent hydrolysis of the ester would furnish the desired carboxylic acid. Phase-transfer catalysis can be employed to facilitate this reaction, sometimes even without a solvent. researchgate.net
Another powerful strategy is the aza-Michael addition of pyrazole to an α,β-unsaturated carbonyl compound. bohrium.comnih.gov For the synthesis of the target molecule, this would involve the addition of pyrazole to an ester of pentenoic acid. This reaction can be catalyzed by bases or metal catalysts like silver carbonate (Ag2CO3). bohrium.com The regioselectivity of this reaction, particularly with substituted pyrazoles, is an important consideration, with the N1-alkylated product often being favored. bohrium.com
Catalytic Methodologies in Complex Organic Synthesis of the Compound
Catalysis offers efficient and selective routes to complex molecules like this compound.
Transition Metal-Catalyzed Coupling Reactions for Constructing the Linkage
An efficient silver-catalyzed aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds has been developed. Using 5 mol% of Ag2CO3, a variety of N-alkylated pyrazoles can be synthesized in good to excellent yields. bohrium.com This method exhibits high regioselectivity for the N1-alkylation of asymmetrically substituted pyrazoles. bohrium.com
Magnesium has also been explored as a catalyst for the N-alkylation of pyrazoles. A highly regioselective Mg-catalyzed alkylation of 3-substituted pyrazoles has been developed to provide N2-alkylated products, demonstrating the potential of alkaline earth metals in controlling the regioselectivity of pyrazole alkylation. thieme-connect.com
Organocatalytic and Biocatalytic Approaches in Compound Synthesis
In the quest for greener and more selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful tools.
Organocatalytic approaches for the N-alkylation of pyrazoles include the use of phase-transfer catalysts. Chiral phase-transfer catalysts have been used in the asymmetric aza-Michael reaction of pyrazoles to afford chiral N-substituted pyrazoles. buchler-gmbh.com Additionally, base-catalyzed aza-Michael additions, for example using cesium carbonate (Cs2CO3), can be considered a form of organocatalysis and provide an efficient route to N-alkylated pyrazoles. nih.gov Brønsted acids have also been used to catalyze the N-alkylation of pyrazoles with trichloroacetimidates. mdpi.com
Biocatalytic approaches offer remarkable selectivity. Engineered enzymes have been developed for the selective N-alkylation of pyrazoles. nih.govnih.gov A two-enzyme cascade has been reported where one enzyme generates a non-natural S-adenosyl-l-methionine analogue from a haloalkane, and a second engineered methyltransferase transfers the alkyl group to the pyrazole with high regioselectivity. nih.govnih.gov This enzymatic system has been shown to be effective for methylation, ethylation, and propylation of pyrazoles. nih.gov This cutting-edge approach could potentially be adapted for the synthesis of this compound by using a suitably functionalized haloalkane.
Optimization of Reaction Parameters and Yields in Synthetic Pathways
The synthesis of this compound typically proceeds via the N-alkylation of a pyrazole ring with a suitable five-carbon chain bearing a carboxylic acid or its ester. A common and effective method is the reaction of pyrazole with a 5-halopentanoate ester (e.g., ethyl 5-bromopentanoate), followed by hydrolysis of the ester to yield the final carboxylic acid. The optimization of this synthetic pathway is crucial for maximizing yield, minimizing reaction times, and ensuring the purity of the product. Key parameters that require careful tuning include the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent.
Systematic optimization studies for analogous N-alkylation reactions of heterocyclic compounds reveal several critical factors. The base plays a pivotal role in deprotonating the pyrazole, thereby activating it for nucleophilic attack. Strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are effective but can present handling and safety challenges. Milder bases, including potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are often preferred as they offer a good balance of reactivity and safety, particularly in polar aprotic solvents like acetonitrile (B52724) or DMF. clockss.org Cesium carbonate, in particular, has been shown to enhance reaction rates, which can be attributed to the high solubility and the "cesium effect."
The solvent choice influences the solubility of reactants and the reaction rate. While DMF is a common solvent for such alkylations due to its high polarity and ability to dissolve a wide range of substrates, its toxicity and high boiling point complicate product isolation and purification. skpharmteco.com Alternative solvents are therefore explored in the context of process optimization and green chemistry.
Reaction temperature and duration are interdependent. Higher temperatures generally accelerate the reaction but can also lead to the formation of undesired byproducts. For instance, in the synthesis of related pyrazole derivatives, microwave irradiation has been successfully employed to significantly reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. rsc.org
The following interactive table illustrates a hypothetical optimization study for the synthesis of an intermediate, ethyl 5-(1H-pyrazol-1-yl)pentanoate, based on common findings in heterocyclic N-alkylation reactions.
Table 1: Optimization of Reaction Conditions for Ethyl 5-(1H-pyrazol-1-yl)pentanoate Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |
| 2 | NaH | THF | 65 | 12 | 78 |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 85 |
| 4 | K₂CO₃ | DMF | 100 | 12 | 72 |
| 5 | Cs₂CO₃ | DMF | 80 | 6 | 90 |
This table is illustrative and based on typical results for analogous N-alkylation reactions.
Green Chemistry Principles and Sustainable Synthetic Pathway Design
The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. researchgate.net This involves a holistic approach that considers all aspects of the synthesis, from starting materials to final product purification. rsc.org
A primary focus of green synthetic design is the replacement of hazardous solvents. skpharmteco.com Traditional solvents like DMF and chlorinated hydrocarbons are effective but pose significant environmental and health risks. The search for greener alternatives has identified solvents like propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as viable replacements in many synthetic applications. skpharmteco.com Water is the ideal green solvent, and the use of phase-transfer catalysis can sometimes facilitate reactions between organic substrates and aqueous-soluble reagents.
The choice of catalyst is another cornerstone of green chemistry. While the direct N-alkylation of pyrazole is often a stoichiometric reaction, related syntheses of pyrazole derivatives have benefited from catalytic approaches. nih.govrsc.org For instance, copper-catalyzed reactions have been employed in the synthesis of pyrazolyl pentanoic acid derivatives, highlighting the potential for transition-metal catalysis in constructing the core structure under milder, aerobic conditions. nih.govrsc.org Such catalytic systems reduce waste by requiring only small amounts of the catalyst to achieve high product turnover.
Finally, designing sustainable pathways involves considering the lifecycle of the chemicals used. This includes sourcing starting materials from renewable feedstocks. researchgate.net While pyrazole and its precursors are typically derived from petrochemicals, ongoing research into biomass conversion offers future possibilities for producing such platform chemicals from renewable resources, thereby creating a more sustainable chemical industry. researchgate.net
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of this compound |
|---|---|
| Safer Solvents | Replace DMF with greener alternatives like propylene carbonate, 2-MeTHF, or potentially water with a phase-transfer catalyst. skpharmteco.com |
| Catalysis | Explore catalytic methods, potentially using copper or other transition metals, to improve efficiency and reduce waste. nih.govrsc.org |
| Energy Efficiency | Utilize microwave-assisted heating to reduce reaction times and energy consumption compared to conventional heating. rsc.org |
| Atom Economy | Design the synthesis (e.g., SN2 reaction) to maximize the incorporation of reactant atoms into the final product. |
| Use of Renewable Feedstocks | Investigate future routes for sourcing pyrazole and pentanoic acid derivatives from biomass instead of fossil fuels. researchgate.net |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrazole |
| Ethyl 5-bromopentanoate |
| Sodium hydride (NaH) |
| Dimethylformamide (DMF) |
| Tetrahydrofuran (THF) |
| Potassium carbonate (K₂CO₃) |
| Cesium carbonate (Cs₂CO₃) |
| Acetonitrile |
| Ethyl 5-(1H-pyrazol-1-yl)pentanoate |
| Propylene carbonate |
| 2-Methyltetrahydrofuran (2-MeTHF) |
| 5-(pyrazol-4-yl) pentanoic acid |
Chemical Derivatization and Structural Diversity of 5 1h Pyrazol 1 Yl Pentanoic Acid Scaffolds
Modifications of the Carboxylic Acid Functionality of the Compound
The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide range of functional analogues.
Esterification and Amidation Reactions of the Carboxylic Acid
Esterification: The carboxylic acid can be converted to its corresponding esters through various esterification methods. A common approach involves the reaction of the acid with an alcohol in the presence of an acid catalyst. core.ac.uk For instance, the esterification of pentanoic acid with methanol, catalyzed by a cation exchange resin, has been studied, demonstrating the feasibility of such transformations. core.ac.uk The use of solid catalysts like ion-exchange resins is advantageous as they are non-corrosive and easily separable from the reaction mixture. core.ac.uk The reaction rate and conversion are influenced by factors such as temperature, catalyst loading, and the molar ratio of the reactants. core.ac.uk
Amidation: The formation of amides from the carboxylic acid is another key modification. This can be achieved by reacting the acid with an amine. Direct thermal dehydration can promote amide formation, a process that is influenced by the equilibrium between the free acid and amine and the corresponding ammonium (B1175870) carboxylate salt. researchgate.net Coupling agents can also be employed to facilitate the reaction. For example, pyrazole (B372694) carboxylic acid amides have been synthesized from their corresponding carbonyl chlorides. nih.gov A series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were synthesized and evaluated for their biological activities. researchgate.net
Formation of Anhydrides and Acid Chlorides from the Compound
To enhance the reactivity of the carboxylic acid, it can be converted into more reactive intermediates such as acid anhydrides and acid chlorides.
Acid Chlorides: The synthesis of acid chlorides from carboxylic acids is a standard transformation that significantly increases the electrophilicity of the carbonyl carbon. For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride was synthesized and subsequently used to prepare amide derivatives. nih.gov
Anhydrides: While specific examples for 5-(1H-pyrazol-1-yl)pentanoic acid are not prevalent in the provided search results, the formation of anhydrides from carboxylic acids is a general and well-established chemical transformation.
Substituent Effects and Functionalization of the Pyrazole Ring
The pyrazole ring itself is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents that can modulate the electronic properties and biological activity of the molecule.
N-Substitution and C-Functionalization of the Pyrazole Moiety
N-Substitution: The pyrazole ring contains a nitrogen atom that can be alkylated or arylated. researchgate.netnih.gov For instance, N-alkylation of pyrazoles can be achieved using alkyl halides. researchgate.net The regioselectivity of these reactions can often be controlled by the reaction conditions. nih.gov
C-Functionalization: The carbon atoms of the pyrazole ring can also be functionalized. C-H functionalization reactions, including arylation and acetoxylation, have been reported for pyrazolone (B3327878) derivatives. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl groups onto the pyrazole ring. researchgate.net For example, 1-aryl pyrazolones have been functionalized at the C4 position. researchgate.net
Alkyl Chain Modifications and Homologation Strategies
Synthesis of Conjugates for Chemical Biology Probes (Purely Chemical Methodologies)
The derivatization of this compound is a key strategy for creating chemical biology probes. These probes are valuable tools for studying biological systems. The carboxylic acid or other functional groups introduced onto the scaffold can be used as a handle to conjugate the molecule to other entities, such as fluorescent dyes, biotin, or photoreactive groups. For instance, the synthesis of pyrazole-based conjugates has been explored for various applications. researchgate.net The development of chemical probes often involves multi-step syntheses where the pyrazole-containing acid is coupled to other molecules to create bifunctional probes for studying protein-drug interactions.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 1h Pyrazol 1 Yl Pentanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and environment of atoms.
¹H-NMR and ¹³C-NMR for Carbon-Hydrogen Framework Analysis
One-dimensional NMR techniques, including ¹H-NMR and ¹³C-NMR, are fundamental for establishing the carbon-hydrogen framework of 5-(1H-pyrazol-1-yl)pentanoic acid.
¹H-NMR Spectroscopy: This technique identifies the number of distinct proton environments and their neighboring protons. For this compound, the ¹H-NMR spectrum is expected to show characteristic signals for the protons on the pyrazole (B372694) ring and the pentanoic acid chain. The protons on the pyrazole ring (at positions 3, 4, and 5) would appear as distinct multiplets in the aromatic region of the spectrum. The protons of the pentanoic acid chain would appear as a series of multiplets in the aliphatic region, with their chemical shifts influenced by their proximity to the pyrazole ring and the carboxylic acid group. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift.
¹³C-NMR Spectroscopy: This method provides information on the different carbon environments within the molecule. The spectrum for this compound would display distinct signals for each of the eight carbon atoms. The carbons of the pyrazole ring would resonate in the downfield region characteristic of aromatic heterocycles. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The methylene (B1212753) carbons of the pentanoic acid chain would appear in the aliphatic region.
While the principles of NMR analysis predict these features, specific experimental data for this compound are not widely available in published literature. However, a hypothetical data table illustrates the expected findings.
Table 1: Expected ¹H-NMR and ¹³C-NMR Data for this compound This table is illustrative and based on general principles of NMR spectroscopy, as specific experimental data for this compound is not readily available in the cited literature.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole H-3 | Expected aromatic region signal | Expected aromatic region signal |
| Pyrazole H-4 | Expected aromatic region signal | Expected aromatic region signal |
| Pyrazole H-5 | Expected aromatic region signal | Expected aromatic region signal |
| Pentanoic Acid CH₂ (α to pyrazole) | Expected aliphatic region signal | Expected aliphatic region signal |
| Pentanoic Acid CH₂ (β to pyrazole) | Expected aliphatic region signal | Expected aliphatic region signal |
| Pentanoic Acid CH₂ (γ to pyrazole) | Expected aliphatic region signal | Expected aliphatic region signal |
| Pentanoic Acid CH₂ (δ to pyrazole) | Expected aliphatic region signal | Expected aliphatic region signal |
2D-NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the neighboring protons within the pentanoic acid chain, confirming their sequence. It would also reveal couplings between the protons on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
Detailed 2D-NMR studies on this compound have not been found in the surveyed literature, but the expected correlations are summarized below.
Table 2: Expected 2D-NMR Correlations for this compound This table is illustrative, as specific experimental 2D-NMR data for this compound is not readily available in the cited literature.
| Technique | Expected Key Correlations |
|---|---|
| COSY | Correlations between adjacent CH₂ groups in the pentanoic acid chain. |
| Correlations between protons on the pyrazole ring. | |
| HSQC | Correlation of each proton signal to its directly bonded carbon signal. |
| HMBC | Correlation between the protons of the CH₂ group adjacent to the pyrazole ring and the carbons of the pyrazole ring. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₁₂N₂O₂), the exact mass would be a key identifier. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the carboxylic acid group or cleavage of the pentanoic acid chain, providing further structural evidence. Although specific experimental mass spectra for this compound are not prevalent in the literature, the expected key values can be predicted.
Table 3: Expected Mass Spectrometry Data for this compound This table is illustrative, as specific experimental MS data for this compound is not readily available in the cited literature.
| Analysis | Expected Value / Observation |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Exact Mass | 168.0899 g/mol |
| Key Fragmentation | Loss of COOH (m/z 45) |
| Fragmentation of the pentyl chain |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O (carbonyl) stretch, C-N stretching vibrations from the pyrazole ring, and C-H stretching from both the aromatic pyrazole ring and the aliphatic pentyl chain.
Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would complement the IR data, providing clearer signals for the C=C and C-C bonds of the pyrazole and pentyl moieties.
Published IR and Raman spectra for this compound are scarce. The table below lists the expected characteristic absorption bands.
Table 4: Expected IR and Raman Vibrational Bands for this compound This table is illustrative, as specific experimental vibrational spectroscopy data for this compound is not readily available in the cited literature.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | ~3300-2500 (broad) | Weak or not observed |
| C-H (Aromatic/Pyrazole) | ~3100-3000 | Strong |
| C-H (Aliphatic/Pentyl) | ~2960-2850 | Strong |
| C=O (Carboxylic Acid) | ~1720-1700 (strong) | Moderate |
| C=N, C=C (Pyrazole Ring) | ~1600-1450 | Strong |
| C-N (Pyrazole Ring) | ~1350-1250 | Moderate |
X-ray Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For this compound, a crystal structure would definitively confirm the connectivity and reveal the conformation of the pentanoic acid chain relative to the pyrazole ring. Furthermore, it would provide invaluable insight into the hydrogen bonding network in the solid state, likely involving the carboxylic acid's donor and acceptor sites and the nitrogen atoms of the pyrazole ring. There are no published reports of the single-crystal X-ray structure of this compound found in the search.
Table 5: Potential X-ray Crystallography Insights for this compound This table describes the potential information that could be obtained, as experimental crystallographic data for this compound is not available in the cited literature.
| Structural Parameter | Information to be Determined |
|---|---|
| Unit Cell Dimensions | The size and shape of the repeating crystal lattice. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise 3D position of every atom in the molecule. |
| Bond Lengths & Angles | Exact measurements of all chemical bonds and angles. |
| Conformation | The torsional angles defining the shape of the pentyl chain. |
| Hydrogen Bonding | Identification of intermolecular hydrogen bonds, likely forming dimers or extended networks via the carboxylic acid and pyrazole groups. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for verifying the empirical formula and, by extension, the molecular formula when combined with molecular weight data from mass spectrometry. For a pure sample of this compound (C₈H₁₂N₂O₂), the experimentally determined percentages of C, H, and N should closely match the calculated theoretical values. This provides a final check on the purity and identity of the synthesized compound. While this is a routine analysis for a newly synthesized compound, specific published reports for this molecule are not available.
Table 6: Elemental Analysis Data for this compound This table provides the theoretical values. Experimental data would be expected to be within ±0.4% of these values.
| Element | Molecular Formula | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|---|
| Carbon (C) | C₈H₁₂N₂O₂ | 57.13 | Data not available in literature |
| Hydrogen (H) | C₈H₁₂N₂O₂ | 7.19 | Data not available in literature |
| Nitrogen (N) | C₈H₁₂N₂O₂ | 16.65 | Data not available in literature |
Theoretical and Computational Chemistry of 5 1h Pyrazol 1 Yl Pentanoic Acid
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide a foundational understanding of the electronic structure and reactivity of 5-(1H-pyrazol-1-yl)pentanoic acid. These methods allow for the detailed examination of the molecule's properties at the atomic level.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a powerful tool for determining the optimized geometry and total energy of this compound. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the equilibrium conformation of the molecule can be accurately predicted. This involves minimizing the energy of the system with respect to the positions of the atoms, resulting in a stable three-dimensional structure.
The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrazole (B372694) ring and the conformational flexibility of the pentanoic acid chain are key structural features that can be elucidated. The calculated total energy is also a valuable parameter for assessing the molecule's stability.
Table 1: Representative Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N1-N2 (pyrazole) | ~1.35 Å |
| C3-N2 (pyrazole) | ~1.33 Å | |
| C=O (carboxylic acid) | ~1.21 Å | |
| O-H (carboxylic acid) | ~0.97 Å | |
| Bond Angle | N1-N2-C3 (pyrazole) | ~111° |
| C-C-O (carboxylic acid) | ~125° | |
| Dihedral Angle | C-C-C-C (pentanoic chain) | Varies with conformation |
Note: The values in this table are representative and may vary depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO is likely centered on the carboxylic acid group and the adjacent atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are illustrative and can be influenced by the computational level and solvent effects.
Molecular Dynamics Simulations for Conformational Landscape Analysis
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. These simulations are often performed in a simulated solvent environment to mimic physiological conditions. mdpi.com
The analysis of the MD trajectory can reveal the most populated conformations, the transitions between different conformational states, and the formation of intramolecular hydrogen bonds. This information is crucial for understanding how the molecule might interact with biological targets.
In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Approaches)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are theoretical approaches used to correlate the chemical structure of a compound with its biological activity. For this compound, these models can be developed to predict its potential therapeutic effects or other biological properties.
SAR analysis involves qualitatively assessing how modifications to the molecular structure, such as substituting different groups on the pyrazole ring or altering the length of the alkyl chain, affect its activity. QSAR, on the other hand, takes a quantitative approach by developing mathematical models that relate a set of molecular descriptors to the observed biological activity.
These descriptors can be categorized as:
Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, shape indices.
Hydrophobic: LogP (partition coefficient).
Topological: Connectivity indices that describe the branching of the molecule.
By building a QSAR model based on a series of related pyrazole derivatives with known activities, the biological activity of this compound can be predicted.
Molecular Docking and Binding Site Prediction with Macromolecular Targets (Computational Modeling)
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). researchgate.net This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net
For this compound, molecular docking studies can be performed to explore its binding affinity and mode of interaction with various macromolecular targets. The pyrazole moiety is a common scaffold in many bioactive compounds, and the carboxylic acid group can form strong electrostatic and hydrogen bond interactions. nih.gov Potential targets could include enzymes, receptors, or other proteins where pyrazole-containing inhibitors have shown activity.
The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then scoring these poses based on a scoring function that estimates the binding free energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Topological Studies and Non-Covalent Interaction Analysis
Topological studies and non-covalent interaction (NCI) analysis provide deeper insights into the nature of chemical bonds and intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and characterize the types of atomic interactions within this compound.
NCI analysis is particularly useful for visualizing and understanding weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, which play a crucial role in molecular recognition and binding. These analyses are based on the electron density and its derivatives and can reveal the regions of attractive and repulsive interactions within the molecule and between the molecule and its environment. For this compound, this can help to elucidate the nature of the interactions that govern its conformational preferences and its binding to macromolecular targets. The free acid group, for example, is an active site for strong electrostatic and non-covalent interactions like hydrogen bonding. nih.gov
Mechanistic Investigations of Molecular Interactions of 5 1h Pyrazol 1 Yl Pentanoic Acid in Vitro Biochemical Approaches
Advanced Analytical Methodologies for Purity and Reaction Monitoring in Research of 5 1h Pyrazol 1 Yl Pentanoic Acid
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures. For 5-(1H-pyrazol-1-yl)pentanoic acid and related compounds, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are particularly valuable.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed.
A typical RP-HPLC method for analyzing pyrazole (B372694) derivatives might utilize a C18 column. up.ac.zaijcpa.inpensoft.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as a phosphate (B84403) buffer or water with an acid additive like trifluoroacetic acid (TFA) to control pH and improve peak shape. up.ac.zaijcpa.inpensoft.net Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be used to achieve optimal separation. up.ac.za
Detection is frequently carried out using a UV-Vis or a photodiode array (PDA) detector. up.ac.zaijcpa.in The wavelength for detection is chosen based on the UV absorbance spectrum of the pyrazole chromophore. For many pyrazole-based compounds, the maximum absorbance (λmax) is observed in the range of 218 to 254 nm. nih.gov For instance, a developed HPLC method for a novel pyrazolone (B3327878) derivative used a detection wavelength of 333 nm. up.ac.za The method's performance is validated according to ICH guidelines, assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov A validated method for a pyrazoline derivative demonstrated linearity over a concentration range of 50 to 150 µg/mL with a correlation coefficient (r²) of 0.9995. ijcpa.in Another study on a novel pyrazolone compound reported an excellent linearity (R² = 0.9994) over a concentration range of 2.5–50 µg/mL, with LOD and LOQ values of 2.43 and 7.38 µg/mL, respectively. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Pyrazole Derivatives
| Parameter | Value | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | up.ac.zapensoft.net |
| Mobile Phase | Acetonitrile: 0.1% TFA in water (75:25 v/v) | up.ac.za |
| Flow Rate | 0.5 - 1.0 mL/min | up.ac.zaijcpa.in |
| Detection | UV/PDA at 225 - 333 nm | up.ac.zapensoft.net |
| Injection Volume | 5 - 20 µL | up.ac.zaijcpa.in |
| Run Time | < 10 - 20 minutes | up.ac.zaijcpa.in |
This table presents a generalized set of parameters based on methods developed for similar pyrazole compounds and should be optimized for the specific analysis of this compound.
While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is invaluable for identifying byproducts and impurities, especially those that are more volatile than the parent compound.
For the analysis of organic acids like pentanoic acid, derivatization is often necessary to increase volatility and thermal stability. shimadzu.com A common derivatization technique is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester. However, for short-chain fatty acids, this method may not be suitable due to the volatility of the acids themselves during sample preparation. shimadzu.com An alternative is derivatization through a condensation reaction, for instance, with a reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmopholinium chloride (DMT-MM). shimadzu.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS). mdpi.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, allowing for structural elucidation and identification by comparing the fragmentation patterns to spectral libraries like NIST. mdpi.comflorajournal.com GC-MS has been successfully used to identify a wide range of compounds in complex mixtures, including organic acids and their derivatives. mdpi.comflorajournal.com
Table 2: Example GC-MS Parameters for Analysis of Volatile Derivatives
| Parameter | Value | Reference |
| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Injection Mode | Splitless | mdpi.com |
| Temperature Program | Initial oven temperature at 40°C, ramped to a final temperature. | florajournal.com |
| MS Detection | Full-mass mode (e.g., 50–450 m/z scan range) | mdpi.com |
This table provides general GC-MS conditions. The specific derivatization method and temperature program would need to be optimized for this compound derivatives.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis of pyrazole derivatives. rsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel 60 F254) at different time intervals, the disappearance of starting materials and the appearance of the product can be visually tracked. rsc.org
A suitable solvent system (eluent) is chosen to achieve good separation between the starting materials, intermediates, and the final product. The separated spots are visualized under a UV lamp (if the compounds are UV-active) or by using a staining agent like iodine. rsc.org The relative retention factor (Rf) value of the product spot can be compared to that of a pure standard of this compound to confirm its formation. The completion of the reaction is indicated when the starting material spots are no longer visible on the TLC plate. rsc.org Recent research on the synthesis of 5-(pyrazol-4-yl) pentanoic acid derivatives utilized TLC to monitor the reaction's progress. nih.govrsc.org
Capillary Electrophoresis (CE) for Charge and Size-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. diva-portal.orgwikipedia.org It offers advantages such as short analysis times, high efficiency, and low sample and solvent consumption. diva-portal.orgmdpi.com
For a compound like this compound, which possesses a carboxylic acid group, its charge will be pH-dependent. At a pH above its pKa, the carboxylic acid will be deprotonated, giving the molecule a negative charge, allowing for its separation by Capillary Zone Electrophoresis (CZE), the most common mode of CE. diva-portal.org
The separation in CZE is influenced by the analyte's electrophoretic mobility and the electroosmotic flow (EOF). diva-portal.org Optimization of separation involves adjusting the background electrolyte (BGE) composition, its pH, and the applied voltage. mdpi.comnih.gov For instance, a study on the separation of pyrazole derivatives of oligosaccharides used a 50 mmol/L phosphate buffer at pH 2.5 as the running buffer with an applied voltage of 15 kV. nih.gov Detection is typically performed using an on-column UV detector. wikipedia.orgnih.gov
Table 3: General Capillary Electrophoresis Parameters
| Parameter | Value | Reference |
| Capillary | Uncoated fused-silica | nih.gov |
| Background Electrolyte | Phosphate or other suitable buffer | nih.gov |
| Applied Voltage | 10 - 15 kV | mdpi.comnih.gov |
| Detection | UV at a suitable wavelength (e.g., 245 nm) | nih.gov |
| Injection | Hydrodynamic | nih.gov |
These parameters are illustrative and would require optimization for the specific analysis of this compound.
Spectrophotometric Assays for Concentration Determination
UV-Vis spectrophotometry is a straightforward and widely used method for determining the concentration of a compound in solution, provided it has a suitable chromophore. The pyrazole ring in this compound absorbs UV light, making this technique applicable.
The concentration is determined by measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law. The λmax for pyrazole itself is around 203-210 nm in the gas phase. rsc.orgnist.gov In solution, pyrazole-based compounds typically show a λmax in the range of 218 to 254 nm. nih.gov For instance, a study on various pyrazole derivatives reported λmax values between 218 nm and 252 nm, with molar absorptivities (ε) ranging from 435 to 1045 M⁻¹·cm⁻¹. nih.gov
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. This method is often used in conjunction with other techniques, such as in drug dissolution studies or for verifying the concentration of stock solutions for other analyses. scispace.com
Applications of 5 1h Pyrazol 1 Yl Pentanoic Acid in Chemical Research and Beyond
Role as a Key Building Block in Multi-Step Organic Synthesis
5-(1H-pyrazol-1-yl)pentanoic acid and its isomers are valuable building blocks in organic synthesis, primarily due to the prevalence of the pyrazole (B372694) carboxylic acid moiety in numerous bioactive molecules and commercial drugs. nih.govrsc.org The pyrazole ring is a five-membered aromatic heterocycle that is prized in medicinal chemistry for its metabolic stability, polarity, and ability to engage in specific binding interactions with biological targets. researchgate.net The carboxylic acid group further enhances its utility, providing a reactive handle for amide bond formation, esterification, or salt formation, and can participate in strong electrostatic and hydrogen bonding interactions. rsc.org
A significant recent advancement in the synthesis of pyrazolyl pentanoic acid derivatives involves a copper(II)-catalyzed aerobic [3+2] annulation/ring-opening cascade reaction. nih.govrsc.org This method utilizes readily available starting materials—hydrazones and exocyclic dienones—to construct the substituted pyrazole ring and the pentanoic acid side chain in a single efficient process. researchgate.net The reaction proceeds through a spiro pyrazoline intermediate, which then undergoes a C-C bond cleavage and nucleophilic ring-opening by water to yield the final product. nih.govresearchgate.net This innovative protocol is noted for its use of an inexpensive and environmentally friendly catalyst and oxidant, as well as its relatively mild reaction conditions. rsc.org
The general applicability of this synthetic strategy is demonstrated by its tolerance for a variety of substituents on both the hydrazone and the dienone starting materials, allowing for the creation of a diverse library of pyrazolyl pentanoic and butanoic acids. rsc.orgresearchgate.net
Table 1: Representative Conditions for Synthesis of Pyrazolyl Pentanoic Acid Derivatives
| Parameter | Condition | Source |
| Catalyst | Copper(II) chloride dihydrate (CuCl₂·2H₂O) | rsc.org |
| Oxidant | Atmospheric Oxygen (O₂) | rsc.org |
| Reactants | Hydrazones, Exocyclic Dienones | researchgate.net |
| Solvent | Acetonitrile (B52724) | rsc.org |
| Temperature | 80 °C | rsc.org |
| Key Steps | [3+2] Annulation, Nucleophilic Ring Opening | nih.govrsc.org |
Beyond this specific cascade reaction, the pyrazole core is accessible through numerous established synthetic routes, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, which further solidifies the role of pyrazole-containing molecules as fundamental building blocks in synthetic chemistry. nih.govacs.org
Development of Fluorescent or Isotopic Labels for Chemical Biology Tools
Isotopic labeling is a powerful technique used to trace the path of a molecule through a chemical reaction or a complex biological system. wikipedia.org By replacing an atom with its heavier, non-radioactive (stable) or radioactive isotope, researchers can monitor the fate of the molecule using techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, or positron emission tomography (PET). wikipedia.orgresearchgate.net
The structure of this compound is well-suited for isotopic labeling. The pyrazole scaffold itself has been successfully labeled with radioisotopes for medical imaging purposes. For instance, pyrazole derivatives have been tagged with carbon-11 (B1219553) ([¹¹C]) and fluorine-18 (B77423) ([¹⁸F]) to create PET tracers for imaging cyclooxygenase (COX) enzymes. researchgate.net Similarly, the pentanoic acid portion of the molecule can be readily modified. The carboxylic acid group is a common target for derivatization in metabolomics studies, where it can be tagged with isotope-coded reagents for precise quantification by LC-MS. dntb.gov.ua Furthermore, late-stage hydrogen isotope exchange (HIE) methods offer a way to replace hydrogen atoms with deuterium (B1214612) or tritium, a technique of great importance in the pharmaceutical industry for studying drug metabolism and pharmacokinetics. nih.gov
The carboxylic acid terminus also serves as a convenient attachment point for fluorescent probes. By forming an amide or ester linkage with a fluorophore, this compound can be converted into a tool for fluorescence-based assays, allowing for the visualization of its interactions with proteins or other biological targets.
Table 2: Potential Isotopes for Labeling and Detection Methods
| Isotope | Type | Common Detection Method | Potential Application | Source |
| ²H (Deuterium) | Stable | Mass Spectrometry, NMR | Metabolic tracing, Pharmacokinetics | wikipedia.orgnih.gov |
| ¹³C | Stable | Mass Spectrometry, NMR | Metabolic flux analysis, Mechanistic studies | wikipedia.org |
| ¹⁵N | Stable | Mass Spectrometry, NMR | Tracing nitrogen metabolism | wikipedia.org |
| ¹¹C | Radioactive | Positron Emission Tomography (PET) | In vivo imaging | researchgate.net |
| ¹⁸F | Radioactive | Positron Emission Tomography (PET) | In vivo imaging | researchgate.net |
Contributions to Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. The structure of this compound contains multiple functional groups capable of participating in these interactions, making it a promising component for designing supramolecular assemblies.
The key features for supramolecular interactions are:
Hydrogen Bond Donors: The N-H group of the pyrazole ring and the O-H group of the carboxylic acid.
Hydrogen Bond Acceptors: The second nitrogen atom of the pyrazole ring and the carbonyl oxygen of the carboxylic acid.
This combination of donors and acceptors allows the molecule to form predictable hydrogen-bonding networks, potentially leading to the self-assembly of larger, ordered structures like tapes, sheets, or three-dimensional networks. The free carboxylic acid group is particularly significant as it can respond to pH changes and provides a site for strong electrostatic interactions. rsc.org
In the context of host-guest chemistry, this compound can act as a "guest" molecule, becoming encapsulated within a larger "host" molecule or a supramolecular framework, such as a cyclodextrin, calixarene, or a self-assembled organogel. nih.gov The formation of such host-guest complexes is driven by complementary size, shape, and intermolecular interactions between the host and guest. For example, studies have shown how guest molecules with hydrogen bonding capabilities can be entrapped within the fibrillar network of a supramolecular gel, with interactions confirmed through spectroscopic and calorimetric methods. nih.gov The flexible pentanoic acid chain combined with the rigid pyrazole headgroup gives the molecule an amphiphilic character that could be exploited in the formation of micelles or other self-assembled structures in solution.
Potential as a Ligand in Coordination Chemistry or Material Science (Focus on Chemical Scaffolding)
Pyrazole and its derivatives have a long and rich history as ligands in coordination chemistry. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring can coordinate to metal ions in several ways, acting as a monodentate ligand through one nitrogen atom or as a bridging ligand linking two metal centers. This versatility allows pyrazoles to form a wide array of coordination compounds, from simple mononuclear complexes to complex polynuclear clusters and coordination polymers. researchgate.netrsc.org
This compound is a particularly interesting ligand because it is bifunctional. It possesses both the N-donor pyrazole ring and an O-donor carboxylate group (upon deprotonation). This allows it to bind to metal ions in a chelate fashion, using both the pyrazole nitrogen and the carboxylate oxygen, or to act as a bridging linker to connect multiple metal centers, forming extended structures like Metal-Organic Frameworks (MOFs). rsc.orgcapes.gov.br MOFs are crystalline materials built from metal ions or clusters connected by organic ligands, and their porous nature makes them promising for applications in gas storage, catalysis, and separation.
The molecule serves as an excellent chemical scaffold—a core structure upon which more complex functional systems can be built. In material science, this means it can be the fundamental repeating unit that defines the geometry and properties of a larger material, such as a MOF. rsc.org In medicinal chemistry, the pyrazole scaffold is known to be effective for designing ligands that bind to specific biological receptors. nih.govnih.gov The combination of the rigid pyrazole head and the flexible alkyl chain of this compound provides a modular framework that can be systematically modified to fine-tune the properties of the resulting coordination complex or material.
Table 3: Potential Coordination Sites of this compound
| Functional Group | Potential Atom(s) | Coordination Mode |
| Pyrazole Ring | N2 atom | Monodentate |
| Pyrazole Ring | N1 and N2 atoms | Bridging (between two metal centers) |
| Carboxylic Acid | Carbonyl Oxygen (O) | Monodentate |
| Carboxylate (deprotonated) | Both Oxygen atoms (O, O') | Bidentate (Chelating or Bridging) |
| Whole Molecule | Pyrazole Nitrogen and Carboxylate Oxygen | Bidentate Chelating |
Future Perspectives and Emerging Directions in 5 1h Pyrazol 1 Yl Pentanoic Acid Research
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. researchgate.net Conventional approaches often require harsh reaction conditions, the use of hazardous organic solvents, and can generate significant waste. benthamdirect.comresearchgate.net Future research into the synthesis of 5-(1H-pyrazol-1-yl)pentanoic acid will undoubtedly prioritize the development of novel and sustainable routes that are not only efficient and high-yielding but also environmentally benign and economically viable. nih.govresearchgate.net
A key area of exploration will be the implementation of green chemistry principles . This includes the use of greener solvents (like water or bio-solvents), solvent-free reaction conditions, and the application of alternative energy sources such as microwave irradiation and ultrasound. benthamdirect.comresearchgate.net These techniques can significantly reduce reaction times, energy consumption, and the use of toxic substances. researchgate.net
Another promising direction is the adoption of multicomponent reactions (MCRs) . MCRs offer a powerful strategy for synthesizing complex molecules like pyrazole derivatives in a single step from multiple starting materials, thereby increasing efficiency and reducing waste. mdpi.commdpi.com The in-situ generation of intermediates is a hallmark of MCRs, streamlining the synthetic process. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new chemical entities, and this compound is no exception. nih.gov These computational tools can analyze vast datasets of chemical information to predict the properties and potential applications of novel compounds, significantly accelerating the research and development process. eurasianjournals.comresearchgate.net
Predictive Modeling: AI and ML algorithms can be trained on existing data for pyrazole derivatives to build models that predict various properties of new, unsynthesized compounds. researchgate.net This includes predicting physicochemical properties, such as solubility and lipophilicity, which are crucial for drug-like characteristics. researchgate.netspringernature.com Furthermore, these models can forecast biological activity, helping to identify promising candidates for specific therapeutic targets. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity, guiding the design of more potent compounds. researchgate.net
Generative Models: Beyond prediction, generative AI models can design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose novel structures based on the this compound scaffold that are optimized for specific functions. This de novo design capability can significantly expand the accessible chemical space and uncover previously unexplored molecular architectures.
Streamlining Drug Discovery: The application of AI and ML extends to various stages of drug discovery. These technologies can aid in identifying and validating new drug targets, predicting drug-target interactions, and even optimizing the synthetic routes for lead compounds. nih.govresearchgate.net By integrating computational predictions with experimental validation, researchers can adopt a more targeted and efficient approach to discovering new therapeutic agents based on the this compound framework.
High-Throughput Screening Methodologies for Chemical Reactivity and Probe Discovery
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific activity. nih.gov In the context of this compound, HTS methodologies will be instrumental in exploring its chemical reactivity and discovering its potential as a chemical probe. nih.gov
Exploring Chemical Reactivity: HTS can be employed to systematically screen the reactivity of this compound with a diverse library of chemical reagents and under various reaction conditions. This can help to quickly map its chemical space, identify novel reactions, and understand its stability and degradation pathways. The data generated from these screens can be invaluable for optimizing synthetic processes and for designing new derivatives with tailored reactivity profiles.
Chemical Probe Discovery: A chemical probe is a small molecule that can be used to study biological processes. An ideal probe is potent, selective, and has a well-understood mechanism of action. HTS is a cornerstone of probe discovery, enabling the rapid screening of compound libraries against biological targets to identify initial "hits." nih.gov For this compound and its derivatives, HTS assays can be developed to screen for inhibition or activation of specific enzymes, receptors, or signaling pathways. nih.gov Hits from these screens can then be further optimized through medicinal chemistry efforts to develop potent and selective chemical probes. These probes can be invaluable tools for basic research, helping to elucidate the function of proteins and pathways in health and disease. nih.gov Fluorescently labeling derivatives of this compound could also enable their use in bioimaging applications to visualize cellular structures and processes. nih.gov
Advanced Methodologies for In Situ Reaction Monitoring and Kinetic Analysis
A deep understanding of reaction kinetics and mechanisms is fundamental to optimizing chemical processes. Future research on this compound will increasingly rely on advanced analytical methodologies for in situ reaction monitoring and detailed kinetic analysis. mdpi.com
Real-Time Monitoring: Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy allow for the real-time monitoring of chemical reactions as they occur. nih.gov This provides a continuous stream of data on the concentration of reactants, intermediates, and products, offering a detailed picture of the reaction progress. By applying these techniques to the synthesis of this compound, researchers can gain insights into reaction pathways, identify transient intermediates, and detect the formation of byproducts. This information is crucial for optimizing reaction conditions to maximize yield and purity.
Kinetic Analysis: The data obtained from in situ monitoring can be used to perform detailed kinetic analysis. This involves determining the rate law of the reaction, calculating rate constants, and elucidating the reaction mechanism. nih.gov Understanding the kinetics of the formation of this compound can help in identifying the rate-determining step and in designing strategies to overcome kinetic barriers. For example, computational modeling can be used in conjunction with experimental kinetic data to explore the energy profiles of different reaction pathways and to understand the role of catalysts. nih.gov This combined experimental and theoretical approach will be essential for the rational design of more efficient and selective synthetic routes.
Q & A
Q. What synthetic methodologies are effective for preparing 5-(1H-pyrazol-1-yl)pentanoic acid, and how are they optimized for purity and yield?
- Answer: The synthesis typically involves condensation reactions between pyrazole derivatives and functionalized pentanoic acid precursors. For example, analogous methods used for 5-(1H-imidazol-1-yl)pentanoic acid (via imidazole and pentanoic acid derivatives) can be adapted by substituting imidazole with pyrazole . Optimization includes adjusting reaction temperatures (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks for the pyrazole ring protons appear as doublets (δ 7.5–8.5 ppm), while the pentanoic acid backbone shows signals for methylene groups (δ 1.5–2.5 ppm) and the carboxylic acid proton (δ 12–13 ppm, broad) .
- ¹³C NMR: The carbonyl carbon (COOH) resonates at δ 170–175 ppm, and pyrazole carbons appear at δ 105–150 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 195.08 (C₉H₁₂N₂O₂) .
Q. What initial biological screening assays are recommended to evaluate the bioactivity of this compound?
- Answer:
- Enzyme Inhibition Assays: Test interactions with enzymes like hydrolases or oxidoreductases using fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterase activity) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for nicotinic acetylcholine receptors, inspired by α7 nAChR agonist studies) .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative potential .
Advanced Research Questions
Q. How does the pyrazole substituent influence the compound’s interactions with biological targets, such as enzymes or receptors?
- Answer: The pyrazole ring’s nitrogen atoms enable hydrogen bonding and π-π stacking with active-site residues or receptor pockets. For example, in α7 nAChR agonists, pyrazole derivatives exhibit selective binding due to their planar geometry and electron-rich regions . Computational docking (e.g., AutoDock Vina) reveals binding affinities (ΔG values) and key interactions (e.g., with Ser-168 or Tyr-195 in α7 nAChR) . Comparative studies with imidazole analogs show pyrazole’s reduced basicity, altering protonation states under physiological conditions .
Q. What computational methods predict the compound’s reactivity and stability under physiological conditions?
- Answer:
- Density Functional Theory (DFT): M05-2X/6-311+G(d,p) calculations assess thermodynamic stability of tautomers (e.g., pyrazole N-H vs. N-alkyl forms) .
- TDDFT: Predicts UV-Vis spectra (λmax) for transient species formed during oxidation, validated against experimental pulse radiolysis data .
- Molecular Dynamics (MD): Simulates solvation effects in aqueous or lipid environments to evaluate membrane permeability (logP ~1.2) .
Q. How do structural modifications (e.g., chain length, substituents) affect biological activity?
- Answer: A comparative analysis of analogs reveals:
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
- Answer:
- Dose-Response Curves: Replicate assays across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects .
- Metabolic Stability Testing: Liver microsome assays (e.g., human CYP450 isoforms) assess if rapid degradation explains inconsistent in vivo/in vitro results .
- Orthogonal Assays: Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., calcium flux for receptor activation) .
Methodological Considerations
- Synthetic Challenges: Pyrazole’s sensitivity to strong acids requires protecting groups (e.g., tert-butyl esters) during carboxylate activation .
- Data Interpretation: NMR coupling constants (J = 2–3 Hz for pyrazole protons) distinguish regioisomers .
- Ethical Compliance: Follow OECD guidelines for in vivo studies if exploring therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
